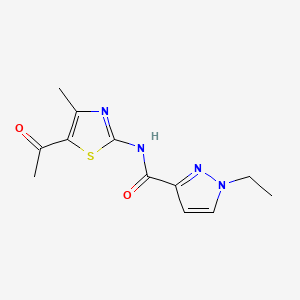

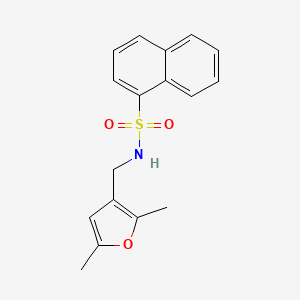

N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives” are a class of compounds that have been synthesized and studied for their potential biological activities . These compounds are considered drug-like molecules with a well-developed structure-activity relationship .

Synthesis Analysis

The synthesis of these derivatives involves the creation of eight different derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The products obtained in good to excellent yield .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques such as NMR, FTIR, and elemental analysis .

Chemical Reactions Analysis

The synthesized compounds were tested for various biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The derivatives of the compound have shown promising results as antioxidants. One particular derivative, referred to as compound 3h, exhibited the highest antioxidant properties with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants are crucial in protecting cells from damage caused by free radicals, and this application could be significant in the development of treatments for diseases caused by oxidative stress.

Antibacterial Properties

Some derivatives, specifically compounds 3d and 3h, have demonstrated significant antibacterial activity . This suggests potential for these compounds to be developed into new antibacterial agents, which could be particularly valuable given the increasing resistance to existing antibiotics.

Antifungal Efficacy

In the realm of antifungal applications, compound 3a showed notable fungicidal activity with a zone of inhibition up to 24 mm . This is comparable to the results of the positive control, Terbinafine, indicating that these derivatives could serve as effective antifungal agents.

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a therapeutic target for the treatment of diabetes, as it slows down carbohydrate digestion and glucose absorption. Compound 3h showed the highest enzyme inhibition activity with an IC50 value of 134.4 ± 1.01 µg/mL, followed by compound 3c . This suggests potential use in managing blood sugar levels in diabetic patients.

Molecular Docking Studies

Molecular docking studies support the biological activities observed, indicating that these derivatives can bind effectively to molecular targets . This application is crucial in drug design and development, as it helps predict the orientation of drugs to their protein targets, which can elucidate the potential efficacy of the compounds.

Density Functional Theory (DFT) Calculations

The chemical stability of the derivatives was assessed using DFT calculations . This application is important in the pharmaceutical industry for predicting the reactivity and properties of drug molecules, which is essential for the design of stable and effective drugs.

Each of these applications demonstrates the versatility and potential of the compound and its derivatives in various fields of scientific research. The ability to act as multi-target-directed ligands makes them particularly valuable as lead molecules for further evaluation and development into therapeutic agents for specific diseases. The synthesis of these derivatives with a well-developed structure-activity relationship opens up numerous possibilities for their use in medicine, biotechnology, and agriculture .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-4-16-6-5-9(15-16)11(18)14-12-13-7(2)10(19-12)8(3)17/h5-6H,4H2,1-3H3,(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKDUKRFTMZTIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

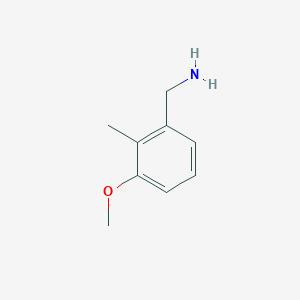

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)

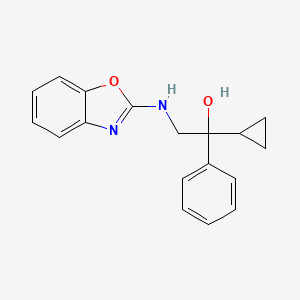

![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)

![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)

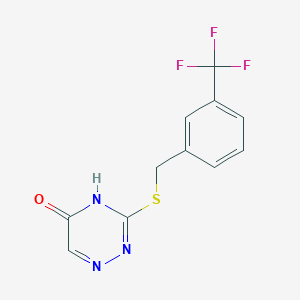

![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)